molecular formula C9H9F3N2S B1445870 3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine CAS No. 1713160-43-0

3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine

Cat. No.: B1445870
CAS No.: 1713160-43-0
M. Wt: 234.24 g/mol
InChI Key: UFODWPNDKZSZPK-UHFFFAOYSA-N
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Description

3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine is a chemical compound that features a thiazolidine ring attached to a pyridine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine typically involves the reaction of 3-(6-(Trifluoromethyl)pyridin-3-yl)amine with a thiazolidine derivative. One common method includes the use of β-cyclodextrin-SO3H as a catalyst in water, which provides a greener and safer reaction pathway . The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to specific sites, thereby modulating biological pathways. This can lead to the inhibition of enzyme activity or alteration of receptor function, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-(Trifluoromethyl)pyridin-3-yl)thiazolidine is unique due to the presence of both the trifluoromethyl-pyridine and thiazolidine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2S/c10-9(11,12)8-2-1-7(5-13-8)14-3-4-15-6-14/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFODWPNDKZSZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=CN=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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